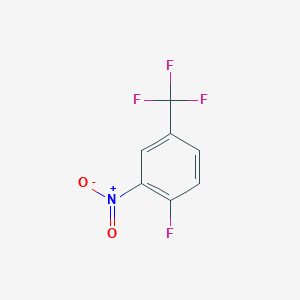

4-Fluoro-3-nitrobenzotrifluoride

Description

Significance of Fluorine and Trifluoromethyl Moieties in Organic Chemistry

The presence of fluorine in an organic molecule can dramatically alter its properties. As the most electronegative element, fluorine can create strong, polarized carbon-fluorine bonds, which can influence molecular conformation and enhance thermal and metabolic stability.

The trifluoromethyl (-CF3) group, in particular, is a key functional group in the design of pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, and its lipophilicity can enhance a molecule's ability to cross biological membranes. The -CF3 group is often used as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic profile to optimize its interaction with biological targets.

Overview of Nitroaromatic Compounds in Synthetic Design

Nitroaromatic compounds are a cornerstone of synthetic organic chemistry, primarily due to the versatile reactivity of the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group.

Furthermore, the nitro group can be readily reduced to a variety of other functional groups, most notably an amino group. This transformation opens up a vast landscape of subsequent chemical reactions, including diazotization, amide bond formation, and the synthesis of a wide range of nitrogen-containing heterocycles. This versatility makes nitroaromatics invaluable precursors in the synthesis of dyes, polymers, and a multitude of biologically active compounds.

Positioning of 4-Fluoro-3-nitrobenzotrifluoride within Advanced Organic Synthesis

This compound occupies a strategic position in advanced organic synthesis due to the synergistic interplay of its three key functional groups. The trifluoromethyl and nitro groups, both being strongly electron-withdrawing, highly activate the aromatic ring for nucleophilic aromatic substitution (SNA r). The fluorine atom, located para to the trifluoromethyl group and ortho to the nitro group, serves as an excellent leaving group in these reactions.

This inherent reactivity allows for the facile and regioselective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a direct route to a diverse array of substituted benzotrifluoride (B45747) derivatives. The nitro group can then be further manipulated, most commonly through reduction to an amine, which provides a secondary point for molecular elaboration. This "build-and-functionalize" approach makes this compound a highly valuable and versatile intermediate.

Scope and Academic Relevance of Research on this compound

Research involving this compound is predominantly focused on its application as a key building block in the synthesis of biologically active molecules. Its utility is frequently highlighted in the fields of medicinal chemistry and agrochemical science. The academic relevance of this compound stems from its predictable reactivity and the importance of the fluorinated motifs it helps to install.

Studies often detail the use of this compound in the construction of novel heterocyclic systems and as a precursor for the synthesis of libraries of compounds for biological screening. The ongoing demand for new pharmaceuticals and crop protection agents with improved efficacy and safety profiles ensures that the academic and industrial research interest in versatile intermediates like this compound remains high.

Chemical and Physical Properties of this compound

The utility of this compound in synthetic chemistry is underpinned by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective handling and application in various reaction conditions.

| Property | Value |

| Molecular Formula | C7H3F4NO2 |

| Molecular Weight | 209.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 92 °C at 15 mmHg |

| Density | 1.494 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 |

| CAS Number | 367-86-2 |

Synthesis of this compound

The primary industrial synthesis of this compound involves the nitration of 4-fluorobenzotrifluoride (B1346882). This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the fluorine and trifluoromethyl groups on the aromatic ring guide the incoming nitro group to the position ortho to the fluorine and meta to the trifluoromethyl group.

While specific industrial processes are proprietary, a general laboratory-scale synthesis would involve the careful addition of 4-fluorobenzotrifluoride to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, followed by a controlled reaction period and subsequent workup to isolate the desired product.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two main transformations: nucleophilic aromatic substitution at the fluorine-bearing carbon and reduction of the nitro group.

Nucleophilic Aromatic Substitution

The fluorine atom in this compound is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the para-trifluoromethyl and ortho-nitro groups. This allows for efficient reactions with a variety of nucleophiles. For instance, reaction with amines leads to the formation of N-substituted 2-nitro-4-(trifluoromethyl)anilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Similarly, reactions with alkoxides and thiolates yield the corresponding aryl ethers and thioethers.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Fe/HCl). The resulting 2-fluoro-5-(trifluoromethyl)aniline is a key intermediate for further functionalization, including diazotization reactions and amide bond formation.

Research Findings and Applications

This compound has been instrumental in the synthesis of a number of commercially important compounds. For example, it is a key precursor in the synthesis of the fungicide bixafen. masterorganicchemistry.com In this synthesis, the aniline (B41778) derived from the reduction of the product of a nucleophilic substitution on this compound is coupled with a pyrazole carboxylic acid to form the final active ingredient.

Furthermore, this compound is frequently used as a derivatizing agent in analytical chemistry. For example, it can be used in the pre-column derivatization of polyamines for their detection by HPLC with UV/VIS spectrophotometry. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDFCCHSOZWKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073169 | |

| Record name | Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-86-2 | |

| Record name | 4-Fluoro-3-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-α,α,α,4-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-3-nitrobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFN4U7RYL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 4 Fluoro 3 Nitrobenzotrifluoride and Analogs

Electrophilic Aromatic Nitration Strategies

Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. In the context of 4-fluoro-3-nitrobenzotrifluoride synthesis, this typically involves the nitration of a 4-fluorobenzotrifluoride (B1346882) precursor.

Nitration of Fluoro-benzotrifluoride Precursors

The direct nitration of 4-fluorobenzotrifluoride is a common and direct approach to obtaining this compound. sigmaaldrich.comnih.govtcichemicals.com The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. tcichemicals.comnih.gov Conversely, the fluorine atom is also an electron-withdrawing group but can donate electron density through resonance, albeit weakly. This interplay of electronic effects directs the incoming nitro group primarily to the position ortho to the fluorine and meta to the trifluoromethyl group.

Reagent Systems and Reaction Conditions for Regioselectivity

The regioselectivity of the nitration reaction is highly dependent on the choice of nitrating agent and the reaction conditions. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a widely used and effective nitrating system. chegg.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The directing effects of the substituents on the 4-fluorobenzotrifluoride ring guide the nitronium ion. The fluorine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. libretexts.orgyoutube.com This combined influence results in the preferential formation of this compound. While other isomers are possible, the steric hindrance from the bulky trifluoromethyl group and the electronic deactivation at other positions make the 3-position the most favorable site for nitration.

Alternative nitrating systems have been explored to improve selectivity and reduce the harshness of the reaction conditions. For instance, the use of aqueous sodium dodecylsulfate with dilute nitric acid has been shown to be a mild and highly regioselective medium for the nitration of some aromatic compounds. researchgate.net

Temperature and Concentration Dependencies in Nitration Reactions

Temperature control is a critical parameter in nitration reactions. These reactions are typically exothermic, and excessive temperatures can lead to the formation of unwanted byproducts, including dinitro and trinitro compounds, as well as oxidative degradation of the starting material. mdpi.com For the nitration of fluorobenzotriazolone, a related compound, the adiabatic temperature rise was found to be significant, highlighting the thermal risks associated with this type of reaction. mdpi.com Therefore, maintaining a low and controlled temperature, often between 0°C and 10°C, is crucial for maximizing the yield of the desired mononitrated product and ensuring operational safety.

The concentrations of nitric acid and sulfuric acid also play a vital role. A higher concentration of the nitrating agent can increase the reaction rate but may also lead to over-nitration. The optimal concentration ratio must be carefully determined to achieve a balance between reaction efficiency and selectivity.

Fluorination Techniques in Benzotrifluoride (B45747) Synthesis

The synthesis of the benzotrifluoride core is a key preceding step. Various methods exist for introducing the trifluoromethyl group and the fluorine atom onto the benzene (B151609) ring.

Approaches to Introduce Fluorine Atom

Several methods are available for introducing a fluorine atom onto an aromatic ring. One common industrial method involves the fluorination of a corresponding benzotrichloride (B165768) derivative using hydrogen fluoride (B91410) (HF). google.com This reaction is often carried out under pressure and at elevated temperatures in the presence of a catalyst. google.com

Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, derived from the corresponding aniline (B41778). chemicalbook.com While effective on a laboratory scale, this method can be less practical for large-scale industrial production.

More modern techniques utilize electrophilic fluorinating reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). chemicalbook.commdpi.com These reagents offer milder reaction conditions and can be highly selective.

Impact of Trifluoromethyl Group on Fluorination Selectivity

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, which significantly influences the regioselectivity of subsequent fluorination reactions. tcichemicals.comnih.gov This deactivating nature makes the aromatic ring less susceptible to electrophilic attack. However, it also directs incoming electrophiles to the meta position. libretexts.org

In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the trifluoromethyl group can activate the ring towards attack by a nucleophile, particularly at the para position. This property is utilized in the synthesis of various derivatives. For instance, 4-fluorobenzotrifluoride can undergo nucleophilic aromatic substitution with phenols to form diaryl ethers. sigmaaldrich.com

The robust nature of the trifluoromethyl group allows for a wide range of synthetic transformations to be performed on the aromatic ring without affecting the CF₃ group itself. tcichemicals.com This stability is a key advantage in the multi-step synthesis of complex fluorinated molecules.

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 367-86-2 | C₇H₃F₄NO₂ | 209.10 sigmaaldrich.comnih.gov | 92 °C at 15 mmHg sigmaaldrich.com |

| 4-Fluorobenzotrifluoride | 402-44-8 | C₇H₄F₄ | 164.10 nih.govsigmaaldrich.com | 102-105 °C sigmaaldrich.com |

| 3-Fluorobenzotrifluoride | 401-80-9 | C₇H₄F₄ | 164.10 chemicalbook.com | Not specified |

| 4-Fluoro-3-nitroaniline | 364-76-1 | C₆H₅FN₂O₂ | 156.11 | Not specified |

Table 2: Reagents in the Synthesis of this compound and Precursors

| Reagent | Function |

| Nitric Acid (HNO₃) | Nitrating agent |

| Sulfuric Acid (H₂SO₄) | Catalyst in nitration |

| Hydrogen Fluoride (HF) | Fluorinating agent |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) | Electrophilic fluorinating agent chemicalbook.commdpi.com |

| tert-Butyl nitrite | Diazotizing agent in Balz-Schiemann reaction chemicalbook.com |

| Boron trifluoride diethyl etherate | Reagent in Balz-Schiemann reaction chemicalbook.com |

| Ruppert-Prakash reagent (TMSCF₃) | Trifluoromethylating agent nih.gov |

Continuous Flow Synthesis Protocols

The industrial production of nitrated aromatic compounds, including the synthesis of this compound, is often hampered by the challenges associated with conventional batch reactors. Aromatic nitration is a notoriously fast and highly exothermic reaction, which can lead to thermal runaway, over-reaction, and the formation of undesirable impurities if not precisely controlled. Continuous flow chemistry, utilizing micro or millireactor systems, presents a powerful solution to these problems.

Millireactors, a type of continuous flow reactor with channel dimensions in the low millimeter range, are increasingly applied to aromatic nitration processes due to their inherent safety and efficiency. These systems provide a significantly enhanced surface-area-to-volume ratio compared to batch reactors, which is crucial for managing the intense heat generated during nitration.

The nitration of compounds structurally similar to the precursors of this compound has been successfully demonstrated in continuous flow systems. For instance, the continuous nitration of p-difluorobenzene using fuming nitric acid in a microreactor achieved a high yield of 98% within a residence time of just two minutes. soton.ac.uk Similarly, a micropacked-bed reactor enabled the continuous nitration of o-dichlorobenzene to be completed within 5 seconds, yielding the main product with 89% selectivity. soton.ac.uk These examples highlight the potential of millireactor systems to intensify the synthesis of halogenated and nitrated aromatics, offering a viable pathway for the production of this compound.

A primary advantage of flow chemistry is the mitigation of mass and heat transfer limitations that plague batch processes. In a large batch reactor, inefficient stirring can create localized "hot spots" where the temperature is significantly higher than the bulk, leading to side reactions and the formation of impurities such as dinitro or regioisomeric byproducts. Furthermore, when the reaction involves multiple phases (e.g., an organic substrate and an aqueous nitrating mixture), mass transfer limitations can slow down the reaction rate, requiring longer processing times and harsher conditions.

Droplet-based microreactors and other millireactor designs overcome these issues by creating a well-defined and highly controlled reaction environment. soton.ac.uk The small channel dimensions ensure rapid heat dissipation to the reactor walls, preventing thermal runaway and allowing for the use of higher reaction temperatures to accelerate the desired reaction without compromising safety or selectivity. The segmented flow or high-velocity mixing within these reactors dramatically enhances mass transfer between phases, ensuring that the reaction proceeds quickly and efficiently. soton.ac.uk

The precise control over reaction parameters in continuous flow systems translates directly to improved process efficiency and superior impurity control. Key parameters such as temperature, residence time, and the molar ratio of reactants can be independently and accurately controlled. This allows for the fine-tuning of the reaction to maximize the yield of the desired product, this compound, while minimizing the formation of isomers or over-nitrated products.

For example, in the continuous flow nitration of a related trifluoromethyl-substituted aromatic compound, optimization of reaction conditions was critical. soton.ac.uk By systematically varying the temperature, the molar ratio of the organic phase to the acid phase (M-ratio), and the nitric acid to sulfuric acid ratio (N/S ratio), optimal conditions were identified that led to a high conversion and selectivity. soton.ac.uk This level of control is difficult to achieve in batch processing, often leading to lower yields and the need for extensive purification steps.

Table 1: Example of Optimized Conditions in a Continuous Flow Aromatic Nitration Process

This table illustrates the optimized parameters for the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid in a droplet-based microreactor, showcasing the precise control achievable in continuous systems. soton.ac.uk

| Parameter | Optimized Value | Outcome |

| Temperature | 308 K (35°C) | Maximized reaction rate while controlling exotherm |

| M-ratio (Organic/Acid) | 1.6 | Optimized phase interaction for efficient reaction |

| N/S ratio (HNO₃/H₂SO₄) | 0.57 | Controlled nitrating agent strength to improve selectivity |

| Result | Conversion: 83.03%, Selectivity: 79.52% |

Solid-Phase Synthesis Approaches Utilizing this compound

This compound is a valuable building block for solid-phase synthesis, a technique where molecules are built step-by-step on a solid polymer support. sigmaaldrich.com This methodology simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. The functional groups on the this compound scaffold allow for its derivatization and subsequent attachment to various polymer supports.

The reactivity of this compound allows for several derivatization strategies for attachment to a polymer support. The highly activated fluorine atom can be displaced by a nucleophile that is part of the solid support's linker. Alternatively, the nitro group can be chemically reduced to an amine. This newly formed amino group can then act as a nucleophile to attack an electrophilic site on the resin or be used to form a stable amide bond with a carboxylic acid-functionalized linker on the polymer support. This approach allows the trifluoromethylphenyl core to be tethered to the solid phase, enabling further chemical modifications on the aromatic ring or subsequent cleavage to yield a new derivative.

The success of solid-phase synthesis relies on the careful selection of an appropriate linker—the chemical unit connecting the synthesized molecule to the polymer resin—and a corresponding cleavage strategy to release the final product.

Attachment: If a derivative of this compound is functionalized to have a carboxylic acid (for example, by modifying the trifluoromethyl group or introducing a carboxyl-containing side chain), it can be attached to a resin like a Wang or 2-chlorotrityl chloride resin. uci.edu If it is functionalized to have an amine group (via reduction of the nitro group), it can be attached to a Rink Amide resin, which will yield a C-terminal amide upon cleavage. uci.edu The coupling process typically involves activation of the carboxylic acid with reagents like PyBOP or DIC/HOBt to facilitate bond formation with the linker. researchgate.net

Cleavage: After the synthesis on the solid support is complete, the final molecule must be cleaved from the resin. The choice of cleavage reagent depends entirely on the type of linker used. Most modern solid-phase strategies, particularly those based on Fmoc chemistry, use acid-labile linkers. nih.gov A strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA), is used to break the bond between the linker and the product. thermofisher.com Scavengers, such as triisopropylsilane (B1312306) or water, are often included in the cleavage cocktail to capture reactive cationic species that are generated during the process and could otherwise cause unwanted side reactions with the product. thermofisher.com Novel, TFA-free cleavage methods using dilute HCl in fluoro alcohols like hexafluoroisopropanol have also been developed for certain linkers. researchgate.netnih.gov

Table 2: Common Linkers in Solid-Phase Synthesis and Corresponding Cleavage Conditions

This table outlines common resin linkers and the reagents typically used to cleave the final product, which would be applicable for releasing a derivative of this compound. uci.eduthermofisher.com

| Resin Linker | C-Terminal Functional Group | Typical Cleavage Reagent |

| Wang Resin | Carboxylic Acid | High concentration of TFA (e.g., 95% TFA) |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (protected) | Very mild acid (e.g., 1-3% TFA in DCM) or acetic acid |

| Rink Amide Resin | Amide | High concentration of TFA (e.g., 95% TFA) |

| PAL Resin | Amide | High concentration of TFA (e.g., 95% TFA) |

Functional Group Interconversion in Precursors

The transformation of precursor molecules through functional group interconversion is a fundamental aspect of synthesizing complex aromatic compounds. A pivotal step in many synthetic routes is the preparation of highly reactive intermediates, such as acid chlorides, from more stable carboxylic acids.

Conversion of Carboxylic Acid Derivatives to Acid Chlorides (e.g., from 4-fluoro-3-nitrobenzoic acid)

The synthesis of 4-fluoro-3-nitrobenzoyl chloride, a key intermediate, is achieved by the conversion of the carboxylic acid group of 4-fluoro-3-nitrobenzoic acid. This transformation is crucial as acid chlorides are significantly more reactive than their corresponding carboxylic acids, making them valuable precursors for subsequent reactions like Friedel-Crafts acylation. jove.com

Several standard chlorinating agents are employed for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). jove.comchemguide.co.uk The choice of reagent can influence reaction conditions and the nature of byproducts.

Thionyl Chloride (SOCl₂): This reagent is widely used for converting carboxylic acids to acid chlorides. atlas.org The reaction typically involves heating the carboxylic acid in neat or dissolved thionyl chloride. commonorganicchemistry.com A key advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), oxalyl chloride is another effective reagent. commonorganicchemistry.com This method is often preferred for its mild reaction conditions. A similar synthesis, converting 4-chloro-3-nitrobenzoic acid to its acid chloride, was successfully performed using oxalyl chloride in DCM with catalytic DMF, yielding the product as a solid. prepchem.com

Phosphorus Pentachloride (PCl₅): PCl₅ reacts with carboxylic acids, typically in the cold, to produce the acid chloride. chemguide.co.uk The other major product is phosphorus oxychloride (POCl₃), which must be separated from the desired acid chloride, often by fractional distillation. jove.comchemguide.co.uk

The general mechanism involves the nucleophilic attack of the carboxylic acid on the chlorinating agent, which forms a highly reactive intermediate. This intermediate is then attacked by a chloride ion to yield the final acid chloride. jove.comlibretexts.org

Table 1: Reagents for the Synthesis of 4-Fluoro-3-nitrobenzoyl Chloride

| Reagent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in a solvent, often at reflux | SO₂, HCl (gases) | atlas.org, commonorganicchemistry.com, chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | Catalytic DMF in an inert solvent (e.g., DCM) at room temperature | CO, CO₂, HCl (gases) | commonorganicchemistry.com, prepchem.com |

Yield Optimization Strategies in Synthetic Pathways

Maximizing the yield of the target compound is a primary objective in chemical synthesis. This involves moving beyond simple trial-and-error to more systematic and statistically grounded methods for optimizing reaction conditions.

Application of Design of Experiments (DoE) for Reaction Variables

Design of Experiments (DoE) is a powerful statistical tool for process optimization that allows for the simultaneous variation of multiple factors to identify the optimal conditions for a reaction. mt.com This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method, which can be time-consuming and may fail to identify interactions between different variables. sci-hub.senih.gov By exploring the entire "reaction space," DoE can uncover the most effective combination of factors to maximize outcomes like yield and purity. rsc.orgresearchgate.net

In the synthesis of this compound and its precursors, DoE can be applied to optimize several critical variables. A typical DoE study involves:

Factor Screening: Identifying the key reaction parameters that have the most significant impact on the yield.

Response Surface Methodology (RSM): After identifying the critical factors, RSM is used to model the relationship between these factors and the reaction yield, allowing for the precise determination of optimal conditions. mt.com

For the conversion of 4-fluoro-3-nitrobenzoic acid to its acid chloride, or a subsequent fluorination step, a DoE study could investigate the following variables:

Temperature: Reaction rates are highly dependent on temperature.

Reagent Equivalents: The molar ratio of the chlorinating agent or fluorinating source to the substrate.

Catalyst Loading: The amount of catalyst (e.g., DMF for oxalyl chloride reactions) used.

Reaction Time: The duration required to achieve maximum conversion.

Solvent: The choice of solvent can significantly influence reaction efficiency and selectivity. rsc.org

By running a series of experiments where these variables are systematically changed, a mathematical model can be built to predict the yield for any given combination of conditions. This allows researchers to identify an optimal set of conditions more rapidly and with greater confidence than traditional methods. rsc.org For instance, a DoE approach in a multi-step synthesis was able to improve conversion from 26% to 74% while also reducing reaction time. rsc.org

Table 2: Illustrative Design of Experiments (DoE) Variables for Synthesis Optimization

| Factor | Low Level (-) | High Level (+) |

|---|---|---|

| Temperature (°C) | 25 | 45 |

| Reagent (molar eq.) | 1.1 | 2.0 |

| Catalyst (mol%) | 0.5 | 2.0 |

This systematic approach not only enhances yield but also provides a deeper understanding of the process, which is crucial for scaling up production. sci-hub.se

Reaction Mechanisms and Mechanistic Investigations of 4 Fluoro 3 Nitrobenzotrifluoride

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The outcome of such reactions with 4-Fluoro-3-nitrobenzotrifluoride is heavily dependent on the directing and activating or deactivating effects of its substituents.

Regiochemical Control by Trifluoromethyl and Nitro Groups

Both the trifluoromethyl (-CF3) and nitro (-NO2) groups are powerful electron-withdrawing groups (EWGs). vaia.comnih.gov This property makes the aromatic ring of this compound significantly less reactive towards electrophiles compared to benzene (B151609), a phenomenon known as deactivation. vaia.comyoutube.com

The directing effect of these substituents determines the position of an incoming electrophile on the aromatic ring. Due to their electron-withdrawing nature through both inductive and resonance effects, the -CF3 and -NO2 groups direct incoming electrophiles to the meta position relative to themselves. vaia.comyoutube.comyoutube.com This is because the ortho and para positions are more strongly deactivated. vaia.comyoutube.com In this compound, the positions are numbered as follows: C1-F, C2-NO2, C3-H, C4-CF3, C5-H, C6-H. The -CF3 group at C4 directs to C2 and C6, while the -NO2 group at C3 directs to C1 and C5. The fluorine atom at C1 is an ortho, para-director, but it is also a deactivator. The combined influence of these groups makes predicting the precise outcome of electrophilic substitution complex, though substitution is generally disfavored due to the strong deactivation of the ring.

Influence of Substituent Electronic Effects on Reaction Pathways

The electronic effects of the substituents are key to understanding the reaction pathways.

Inductive Effect: The high electronegativity of fluorine atoms in the -CF3 group and the oxygen atoms in the -NO2 group results in a strong electron-withdrawing inductive effect (-I). vaia.comlibretexts.org This effect pulls electron density away from the aromatic ring through the sigma bonds, reducing its nucleophilicity and thus its reactivity towards electrophiles. vaia.com

Resonance Effect: The nitro group also exhibits a strong electron-withdrawing resonance effect (-M or -R), where the pi-electrons of the benzene ring are delocalized onto the nitro group. libretexts.org This further deactivates the ring. The trifluoromethyl group, however, does not have a significant resonance effect. acs.org

The combination of these strong deactivating effects makes electrophilic aromatic substitution on this compound a challenging transformation, generally requiring harsh reaction conditions. The substitution pattern will be dictated by the position that is least deactivated by the combined electronic influences of the existing substituents.

Nucleophilic Substitution Reactions

In contrast to its deactivation towards electrophiles, the electron-withdrawing nature of the substituents on this compound makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org

Reactivity at the Fluorine and Nitro Positions

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For this compound, both the fluorine atom and the nitro group can potentially act as leaving groups.

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The stability of this intermediate is crucial. The presence of strong electron-withdrawing groups ortho and para to the leaving group helps to stabilize the negative charge through resonance. libretexts.org

In the case of this compound, the fluorine at C4 is para to the nitro group at C1 and ortho to the trifluoromethyl group at C3 (based on IUPAC name 1-fluoro-2-nitro-4-(trifluoromethyl)benzene). Both the nitro and trifluoromethyl groups can stabilize the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the fluorine. Fluorine is a highly effective leaving group in SNAr reactions, often more so than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. stackexchange.comwyzant.com

While the nitro group can also be displaced in some SNAr reactions, the C-F bond is generally more prone to cleavage in this context, especially with the activating effects of the other substituents. researchgate.netnih.gov

Scope of Nucleophilic Displacement Reactions

A variety of nucleophiles can displace the fluorine atom in this compound. These reactions are synthetically useful for introducing new functional groups onto the aromatic ring. Examples of nucleophiles include:

Oxygen Nucleophiles: Alkoxides and hydroxides can be used to introduce ether and phenol (B47542) functionalities, respectively.

Nitrogen Nucleophiles: Amines (primary and secondary) can react to form substituted anilines.

Sulfur Nucleophiles: Thiolates can be employed to create thioethers.

The reaction conditions for these substitutions typically involve a polar aprotic solvent and may require elevated temperatures to proceed at a reasonable rate.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. organic-chemistry.org The fluorine atom of this compound can potentially undergo Suzuki-Miyaura coupling, although C-F bond activation is generally more challenging than for other halogens. researchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The electron-deficient nature of the aromatic ring in this compound can facilitate the oxidative addition step of the catalytic cycle.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org Similar to the Suzuki coupling, the fluorine atom of this compound can be the leaving group. wikipedia.org This reaction provides a versatile method for the synthesis of a wide range of substituted anilines from this compound. organic-chemistry.org The choice of palladium precursor, ligand, and base is critical for achieving high efficiency. tcichemicals.comlibretexts.org

Catalytic Systems for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. For an activated substrate like this compound, featuring both nitro and trifluoromethyl groups, several catalytic systems are employed for cross-coupling reactions. While direct studies on this specific molecule are not extensively detailed in readily available literature, the reactivity can be inferred from studies on similar halogenated nitroaromatic compounds and related cross-coupling technologies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are paramount. libretexts.orgyoutube.com The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, typically utilizes a palladium(0) catalyst and a base. youtube.commdpi.com For challenging substrates, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands like BrettPhos have been shown to be effective in the coupling of nitroarenes by facilitating the unprecedented cleavage of the Ar–NO2 bond, though this is more challenging than Ar-halide cleavage. mdpi.comorganic-chemistry.org

The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, traditionally employs a dual catalytic system of a palladium complex and a copper(I) salt, such as CuI, in the presence of an amine base. libretexts.orgorganic-chemistry.org Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.orgnih.gov Modern advancements have led to the development of copper-free Sonogashira conditions, which are advantageous for synthesizing molecules where copper contamination is a concern, such as in pharmaceuticals. These systems often rely on highly effective palladium precatalysts with bulky phosphine ligands that can generate a monoligated active L₁Pd⁰ catalyst. nih.gov

Given the structure of this compound, the C-F bond is generally the least reactive among halogens (I > Br > Cl >> F) in typical palladium-catalyzed cross-coupling reactions. However, the strong electron-withdrawing nature of the adjacent nitro group and the trifluoromethyl group at the para-position significantly activates the aromatic ring towards nucleophilic aromatic substitution and can also influence the reactivity of the C-F bond in specialized coupling reactions. Recent studies have shown that even C-F bonds in fluoroarenes can participate in Sonogashira couplings under specific conditions, often requiring a strong base like lithium hexamethyldisilazide (LiHMDS). organic-chemistry.org

| Reaction | Catalyst System | Typical Substrates | Key Features |

| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(acac)₂/ligand), Base (e.g., K₂CO₃, K₃PO₄) | Aryl halides/triflates + Arylboronic acids/esters | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. youtube.commdpi.comorganic-chemistry.orgnih.gov |

| Sonogashira | Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) salt (e.g., CuI), Amine base | Aryl halides + Terminal alkynes | Forms C(sp²)-C(sp) bonds; creates conjugated enynes and arylalkynes. libretexts.orgorganic-chemistry.orgnih.gov |

| Copper-Free Sonogashira | Pd precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl), Organic base (e.g., TMP) | Aryl bromides + Terminal alkynes | Avoids copper co-catalyst, beneficial for pharmaceutical synthesis. nih.gov |

Role of the Trifluoromethyl Group in Cross-Coupling Reactivity

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity and physical properties. rsc.org Its presence in this compound has a profound influence on the molecule's behavior in cross-coupling reactions. The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry, a property that significantly deactivates the aromatic ring to electrophilic substitution but activates it towards nucleophilic attack. rsc.org

In the context of cross-coupling reactions, this strong inductive effect (-I) is key. The -CF₃ group, in concert with the ortho-nitro group, lowers the electron density of the aromatic ring. This electronic deficit makes the carbon atom of the C-F bond more electrophilic and thus more susceptible to oxidative addition to a low-valent metal center, such as palladium(0), which is the crucial first step in many cross-coupling catalytic cycles. libretexts.orgorganic-chemistry.org While C-F bonds are notoriously strong and generally resistant to cleavage, their activation can be achieved under specific catalytic conditions, especially when assisted by other electron-withdrawing substituents. rsc.orgrsc.orgsioc-journal.cn

The activation of C-F bonds for functionalization is a challenging but increasingly important area of research. rsc.org For trifluoromethyl-containing compounds, this can involve either the activation of a C-F bond within the -CF₃ group itself or the activation of an adjacent C-F bond on an aromatic ring. In the case of this compound, the focus is on the aryl C-F bond. The combined electron-withdrawing power of the nitro and trifluoromethyl groups polarizes the C-F bond and lowers the energy of the transition state for oxidative addition, thereby facilitating the reaction.

While direct coupling via C-F bond activation is difficult, an alternative strategy involves the direct coupling of the C-NO₂ bond. Recent research has demonstrated that nitroarenes can serve as electrophilic partners in Suzuki-Miyaura coupling through the palladium-catalyzed cleavage of the C-NO₂ bond. mdpi.comorganic-chemistry.org In this scenario, the trifluoromethyl group acts as a strongly deactivating group, which can influence the stability of the key η²-arene palladium complex intermediate that precedes the C-NO₂ bond cleavage. mdpi.com Therefore, the trifluoromethyl group plays a multifaceted role: it activates the ring for potential C-F or C-NO₂ bond cleavage and imparts unique properties like increased metabolic stability and lipophilicity to the resulting coupled products, which is highly desirable in medicinal chemistry. chemimpex.com

Redox Chemistry of the Nitro Group

Reduction Pathways to Amino Derivatives

The nitro group (-NO₂) of this compound is readily susceptible to reduction, providing a key pathway to valuable amino derivatives. The most common transformation is the reduction of the nitro group to an amine (-NH₂), yielding 4-fluoro-3-aminobenzotrifluoride. This transformation is a staple in industrial and laboratory synthesis, often accomplished through catalytic hydrogenation.

Standard procedures involve the use of hydrogen gas (H₂) with a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is generally performed in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under pressures ranging from atmospheric to several bars.

Alternatively, chemical reducing agents can be employed. A study on the related compound 4-chloro-3-nitrobenzotrifluoride (B52861) demonstrated the use of sodium borohydride (B1222165) (NaBH₄) in diglyme (B29089) or triglyme (B29127) at elevated temperatures to produce the corresponding amine. researchgate.net However, this method also resulted in a mixture of the desired dechlorinated amine and a chlorinated amine, indicating complex reactivity. researchgate.net Other methods for nitro group reduction include the use of metals in acidic media (e.g., iron, tin, or zinc in HCl) or more modern, milder techniques like electrochemical reduction. researchgate.net Electrochemical methods are gaining traction as a sustainable alternative, avoiding the need for metal catalysts or harsh reagents and often proceeding at ambient temperature with shorter reaction times. researchgate.net

| Method | Reagents & Conditions | Product | Advantages/Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, Solvent (e.g., EtOH) | Amino derivative | High yield, clean reaction; Requires pressure equipment, handling of flammable H₂. mdpi.com |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Amino derivative | Inexpensive, well-established; Stoichiometric metal waste, harsh acidic conditions. |

| Borohydride Reduction | NaBH₄, Solvent (e.g., diglyme) | Amino derivative | Can offer different selectivity; Potential for side reactions (e.g., dehalogenation). researchgate.net |

| Electrochemical Reduction | Electric current, carbon electrodes | Amino derivative | Sustainable, mild conditions, no metal catalyst waste; Requires specialized equipment. researchgate.net |

Involvement in Biological and Chemical Oxidation-Reduction Processes

This compound and its derivatives are important intermediates in the synthesis of biologically active molecules, particularly for pharmaceuticals and agrochemicals. chemimpex.com The redox behavior of the nitro group is central to both its synthetic utility and its potential biological activity. In synthetic chemistry, the nitro group can be selectively reduced to various oxidation states, including nitroso, hydroxylamino, and amino functionalities, each providing a branch point for further molecular elaboration.

In a biological context, the electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring electron-deficient. This property is crucial for the molecule's function as an intermediate in developing compounds that target specific biological pathways. chemimpex.com While the compound itself is primarily a synthetic building block, the nitroaromatic motif is known to undergo bioreduction in vivo. Enzymatic systems, such as nitroreductases found in various organisms, can reduce the nitro group. This reduction can be a mechanism of either bioactivation or detoxification.

The redox potential of the nitroaromatic compound determines the feasibility of these biological transformations. The presence of strong electron-withdrawing groups like -F and -CF₃ increases the reduction potential of the nitro group, making it more easily reduced by biological systems. This principle is exploited in the design of certain prodrugs, where the reduction of a nitro group under specific physiological conditions (e.g., the hypoxic environment of tumors) releases an active cytotoxic agent. Furthermore, this compound is used as a derivatization reagent for the analysis of polyamines by HPLC, a process that relies on its chemical reactivity to form detectable adducts. thermofisher.com

Thermal Decomposition and Reaction Hazard Assessment

Kinetics and Mechanisms of Exothermic Decomposition

Aromatic nitro compounds are known for their energetic properties and potential for rapid, exothermic decomposition, which necessitates careful hazard assessment. chemicalbook.comnj.gov The thermal stability of this compound is influenced by the presence of both the nitro group, which is an explosophore, and the strong C-F bonds of the trifluoromethyl group. When heated, these compounds can undergo vigorous reactions that may culminate in detonation, especially if mixed with reducing agents or strong bases. chemicalbook.comchemicalbook.com The decomposition of nitroaromatic compounds typically produces toxic fumes, including nitrogen oxides (NOx) and, in this case, hydrogen fluoride (B91410) (HF). nj.govaksci.com

Detailed kinetic studies on the thermal decomposition of this compound are not widely published. However, the methodology for such an assessment can be understood from studies on similar energetic materials, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). nih.govmdpi.com Such studies typically use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) at various heating rates to determine key kinetic and thermodynamic parameters. nih.govmdpi.com

For a typical nitroaromatic compound, DSC analysis would reveal an exothermic decomposition peak at a specific temperature (Tₚ), which shifts to higher temperatures as the heating rate increases. nih.gov From this data, kinetic parameters like the apparent activation energy (Eₐ) and the pre-exponential factor (A) can be calculated using methods like the Kissinger and Ozawa models. mdpi.com For example, the study on DFTNAN determined an activation energy of approximately 98-102 kJ·mol⁻¹. nih.govmdpi.com

The decomposition mechanism of nitroaromatic explosives is complex and can change with temperature. dtic.mil At lower temperatures or during slow thermal decomposition, the process is often autocatalytic, accelerated by decomposition products. dtic.mil At higher temperatures or under shock conditions, the primary initiation step is typically the homolysis of the C-NO₂ bond. dtic.mil For condensed-phase decomposition, intermolecular reactions, such as hydrogen abstraction by radicals, can significantly lower the activation energy compared to gas-phase unimolecular decomposition. huji.ac.il Given these principles, the thermal decomposition of this compound would likely proceed through a complex radical mechanism, initiated by C-NO₂ bond cleavage and influenced by the presence of the fluorine substituents. dtic.milumd.edunist.gov

Autocatalytic Phenomena in Thermal Instability

The thermal stability of this compound, a member of the nitroaromatic compound family, is a critical consideration for its safe handling and use in chemical synthesis. Nitroaromatic compounds are known for their potential to undergo exothermic decomposition, which can, in some cases, exhibit autocatalytic behavior. icheme.org Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction, leading to a significant acceleration in the reaction rate over time. This can result in a rapid increase in temperature and pressure, potentially leading to a thermal runaway and explosion.

While specific studies on the autocatalytic decomposition of this compound are not extensively detailed in publicly available literature, the general mechanism for similar compounds involves the formation of reactive intermediates. The decomposition of nitroaromatic compounds can be initiated by the cleavage of the C-NO2 or Ar-NO2 bond, leading to the formation of radicals and nitrogen oxides (NOx). researchgate.net

In the context of nitration reactions, which are used to synthesize compounds like this compound, nitrous acid (HNO2) has been identified as a potential autocatalyst. researchgate.net It is hypothesized that the accumulation of nitrous acid can accelerate the decomposition of the nitroaromatic compound, creating a dangerous feedback loop. The initial stages of decomposition may be slow, characterized by an induction period, after which the reaction rate increases exponentially as the concentration of the autocatalytic species builds up.

The presence of impurities or contaminants can also play a significant role in triggering or accelerating autocatalytic decomposition. For instance, the presence of residual acids from the nitration process can lower the decomposition temperature of the final product.

To illustrate the concept of an autocatalytic reaction, the following table presents hypothetical data on the decomposition of a nitroaromatic compound over time at a constant elevated temperature.

| Time (minutes) | Concentration of Reactant (%) | Rate of Decomposition (%/min) |

| 0 | 100.0 | 0.1 |

| 10 | 99.0 | 0.2 |

| 20 | 97.0 | 0.5 |

| 30 | 92.0 | 1.5 |

| 40 | 80.5 | 5.0 |

| 50 | 50.5 | 15.0 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Theoretical and Experimental Approaches for Safety Evaluation (e.g., Stoessel criticality diagram)

A thorough safety evaluation of chemical processes involving potentially hazardous materials like this compound is paramount. A combination of theoretical and experimental approaches is employed to assess the thermal risks and define safe operating conditions. One of the widely used tools for this purpose is the Stoessel criticality diagram. icheme.orgchemolutiongroup.compharmacalculations.com

The Stoessel criticality diagram classifies the severity of exothermic reactions into different classes based on the relationship between the process temperature (Tp), the maximum temperature of the synthesis reaction (MTSR) in the event of a cooling failure, the boiling point of the reaction mixture (Tb), and the decomposition temperature (Td). chemolutiongroup.com

The key parameters for the Stoessel classification are determined through calorimetric measurements, such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1). These techniques provide data on the heat of reaction, the rate of heat release, and the onset temperature of decomposition.

The criticality classes according to Stoessel are typically ranked from 1 (lowest risk) to 5 (highest risk). chemolutiongroup.com

Class 1: MTSR < Td. The reaction is considered safe as the temperature will not reach the decomposition temperature even in a runaway scenario.

Class 2: MTSR > Td, but Tb < Td. The boiling of the solvent can prevent the temperature from reaching the decomposition point.

Class 3: MTSR > Td and Tb > Td, but the reaction rate at Tb is low enough to be controlled.

Class 4: MTSR > Td and Tb > Td, and the reaction at Tb is too fast to be controlled by secondary cooling.

Class 5: The process temperature itself is close to or above the decomposition temperature. This is the most dangerous class.

The following table provides a hypothetical safety assessment for the nitration reaction to produce this compound, based on the principles of the Stoessel criticality diagram.

| Parameter | Value (°C) |

| Process Temperature (Tp) | 80 |

| Adiabatic Temperature Rise (ΔTad) | 120 |

| Maximum Temperature of Synthesis Reaction (MTSR = Tp + ΔTad) | 200 |

| Boiling Point of Mixture (Tb) | 160 |

| Onset Decomposition Temperature (Td) | 180 |

| Stoessel Criticality Class | 4 |

This table contains hypothetical data for illustrative purposes and does not represent a certified safety analysis for the synthesis of this compound.

In this hypothetical scenario, the MTSR (200 °C) is higher than the decomposition temperature (180 °C), and the boiling point (160 °C) is also below the decomposition temperature. This would place the reaction in a high-risk category (Class 4), indicating that a cooling failure could lead to a thermal runaway that cannot be controlled by the boiling of the solvent. chemolutiongroup.com Such an analysis would necessitate the implementation of robust safety measures, such as emergency cooling systems, pressure relief devices, and potentially a redesign of the process to operate under intrinsically safer conditions.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule. For 4-fluoro-3-nitrobenzotrifluoride, a combination of ¹⁹F, ¹H, and ¹³C NMR spectroscopy is essential for a complete structural assignment. nih.gov

The presence of two distinct fluorine environments in this compound—the trifluoromethyl (CF₃) group and the fluorine atom attached to the aromatic ring—makes ¹⁹F NMR an exceptionally powerful tool for its analysis. The chemical shift of the CF₃ group is particularly sensitive to its local electronic and steric environment. nih.govnih.gov This sensitivity allows for the detailed study of the group's conformation and its interaction with neighboring substituents.

The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals. The signal corresponding to the trifluoromethyl group typically appears at a chemical shift of approximately -63.2 ppm relative to a trifluoroacetic acid reference. azom.com The precise chemical shift can be influenced by the solvent and the presence of other functional groups, which alter the electron density around the fluorine nuclei. nih.govnih.gov The coupling between the fluorine nuclei of the CF₃ group and the aromatic protons can provide further structural information, although this is often a complex pattern to analyze.

Interactive Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) vs. CFCl₃ | Notes |

| -CF₃ | ~ -63 | The exact shift is sensitive to the local electronic environment. |

| Ar-F | Varies | Highly dependent on the substitution pattern of the aromatic ring. |

Note: The chemical shift values are approximate and can vary based on the solvent and reference standard used. Data is based on general knowledge of ¹⁹F NMR of trifluoromethylbenzene derivatives.

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the structure of the aromatic ring and confirming the positions of the substituents. uobasrah.edu.iq In the ¹H NMR spectrum of this compound, the three aromatic protons will each give rise to a distinct signal, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the electron-donating, yet electronegative, nature of the fluorine substituent. uobasrah.edu.iqstackexchange.com The ortho, meta, and para positions relative to each substituent will experience different degrees of shielding or deshielding, leading to a predictable, albeit complex, splitting pattern. stackexchange.com

Similarly, the ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. researchgate.net The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon atoms bonded to the fluorine and nitro groups will also show distinct chemical shifts. researchgate.netrsc.org

Interactive Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.2 - 8.5 | - | Doublet of doublets |

| H-5 | ~7.8 - 8.1 | - | Doublet of doublets |

| H-6 | ~7.6 - 7.9 | - | Triplet |

| C-1 | - | ~120 - 125 (quartet) | Quartet |

| C-2 | - | ~125 - 130 | Singlet |

| C-3 | - | ~145 - 150 | Singlet |

| C-4 | - | ~155 - 160 (doublet) | Doublet |

| C-5 | - | ~115 - 120 (doublet) | Doublet |

| C-6 | - | ~130 - 135 | Singlet |

| C (CF₃) | - | ~120 - 125 (quartet) | Quartet |

Note: These are predicted values based on the analysis of substituted nitrobenzenes and benzotrifluorides. Actual values may vary. The multiplicity refers to the splitting pattern in the respective spectrum.

Vibrational Spectroscopy Applications

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. nist.gov

Key expected vibrational modes include the asymmetric and symmetric stretching of the nitro group (NO₂), typically observed in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. nih.gov The strong carbon-fluorine (C-F) stretching vibrations of the trifluoromethyl group and the aromatic C-F bond will also be prominent, usually appearing in the 1100-1400 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching vibrations will also be present in the spectrum.

Interactive Table 3: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1400 |

| Aromatic C-F | C-F Stretch | 1100 - 1300 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions. mdpi.comyoutube.comnih.gov In the synthesis of this compound, which often involves the nitration of 4-fluorobenzotrifluoride (B1346882), in-situ FTIR can be employed to track the consumption of the starting material and the formation of the product. researchgate.netnih.gov This technique can also help in identifying and characterizing any transient reaction intermediates, providing valuable mechanistic insights and enabling the optimization of reaction conditions to maximize yield and minimize by-product formation. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool that provides critical information about a molecule's mass and structure by analyzing the mass-to-charge ratio of its ions.

Electron Ionization Mass Spectrometry for Structural Confirmation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. libretexts.org This fragmentation is highly reproducible and creates a characteristic pattern that serves as a molecular fingerprint, allowing for structural elucidation and confirmation.

For this compound (C₇H₃F₄NO₂), the molecular weight is 209.10 g/mol . nist.govnih.govsigmaaldrich.com In an EI mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z of 209. The fragmentation pattern is dictated by the stability of the resulting fragments, which involves the cleavage of the weakest bonds. libretexts.org For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and other substituents. youtube.com

Key expected fragments for this compound would arise from the following losses:

Loss of NO₂: A prominent peak would be expected at m/z 163, corresponding to the loss of a nitro group (46 Da).

Loss of CF₃: Cleavage of the trifluoromethyl group (69 Da) would result in a fragment at m/z 140.

Loss of F: The loss of a fluorine atom (19 Da) from the aromatic ring would produce a fragment at m/z 190.

The analysis of these characteristic fragments and their relative intensities provides unambiguous confirmation of the compound's structure.

Table 1: Predicted EI Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Origin |

| 209 | [C₇H₃F₄NO₂]⁺• | Molecular Ion (M⁺•) |

| 163 | [C₇H₃F₄]⁺ | Loss of NO₂ |

| 140 | [C₆H₃FNO₂]⁺ | Loss of CF₃ |

| 190 | [C₇H₃F₃NO₂]⁺• | Loss of F |

This table is based on general fragmentation principles for aromatic nitro compounds.

Chromatographic Detection Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a mixture. tcichemicals.com However, for compounds like this compound, which lack strong native chromophores or fluorophores, direct detection can be challenging, especially at trace levels. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Derivatization

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. researchgate.net For HPLC analysis, this often involves attaching a "tag" to the molecule to enhance its detectability. libretexts.org Neutral nitroaromatic compounds, which often exhibit poor ionization efficiency in mass spectrometry and low UV absorption, are prime candidates for derivatization. researchgate.net

A widely adopted strategy for nitroaromatic compounds involves a pre-column reduction of the nitro group (-NO₂) to a primary amine (-NH₂). researchgate.net This chemical transformation serves two primary purposes: it can significantly improve chromatographic retention on reverse-phase columns and, more importantly, it creates a functional group that is readily reactive with a variety of labeling reagents for enhanced detection. libretexts.org This approach is favored for its ability to overcome the low sensitivity associated with direct HPLC-UV analysis of many nitroaromatics. researchgate.net

Application of Chromophores and Fluorophores for Enhanced Detection

The primary amine formed from the reduction of this compound can be reacted with specific reagents to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). researchgate.net

Chromophores: The introduction of a highly conjugated aromatic moiety, or chromophore, increases the molar absorptivity of the analyte, thereby enhancing its response to a UV-Visible detector. welch-us.com Reagents like benzoyl chloride or 1-fluoro-2,4-dinitrobenzene (B121222) are commonly used to derivatize amines for improved UV detection. researchgate.netnih.gov

Fluorophores: For even greater sensitivity, fluorogenic derivatizing agents are employed. welch-us.com Fluorescence detection can be 10 to 1,000 times more sensitive than UV detection. youtube.com The amine derivative is reacted with a labeling reagent like dansyl chloride (DNS-Cl) or o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent product. researchgate.netlibretexts.org This allows for the quantification of the original compound at extremely low concentrations, often in the nanomole to picomole range. libretexts.org The resulting fluorescent amine itself can also serve as the detectable species, a strategy successfully used in the analysis of other nitroaromatic compounds where the non-fluorescent nitro-PAHs are reduced to highly fluorescent amino-PAHs prior to UPLC analysis.

Table 2: HPLC Derivatization Strategies for Enhanced Detection

| Strategy | Principle | Example Reagents | Detection Method | Advantage |

| Chromogenic Derivatization | Attach a UV-absorbing group to the analyte. welch-us.com | Benzoyl Chloride, 1-Fluoro-2,4-dinitrobenzene researchgate.netnih.gov | UV-Visible | Enhanced sensitivity over underivatized analyte. welch-us.com |

| Fluorogenic Derivatization | Attach a fluorescent group to the analyte. researchgate.net | Dansyl Chloride (DNS-Cl), o-Phthalaldehyde (OPA) researchgate.netlibretexts.org | Fluorescence | Very high sensitivity and selectivity. youtube.com |

| Analyte Conversion | Convert a non-fluorescent group (e.g., -NO₂) to a fluorescent one (e.g., -NH₂). researchgate.net | N/A (Reduction reaction) | Fluorescence | Simplifies the process by making the analyte itself detectable. |

Computational and Theoretical Studies on 4 Fluoro 3 Nitrobenzotrifluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and properties of molecules. globalresearchonline.net By calculating the electron density, DFT can accurately predict molecular geometries, reaction energies, and various spectroscopic properties. For 4-Fluoro-3-nitrobenzotrifluoride, DFT is instrumental in dissecting the complex electronic environment created by its substituents.

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions. diva-portal.org This involves identifying reactants, products, and key intermediates, such as the σ-complex (also known as a Wheland intermediate) in aromatic substitution reactions. diva-portal.org By calculating the energies of these species, a reaction's energy landscape can be constructed. For this compound, this allows for the prediction of the most likely reaction pathways, whether for electrophilic or nucleophilic aromatic substitution.

The accuracy of these predictions can depend on the reaction type. For instance, using the σ-complex as a proxy for the transition state energy is often more accurate for reactions involving highly deactivated rings. diva-portal.org The deactivating nature of the -NO₂ and -CF₃ groups suggests that this approach could be effective for predicting reactivity in this compound. Computational models can also account for solvent effects, which can significantly alter reaction energetics compared to gas-phase calculations. diva-portal.org

The regioselectivity of reactions like electrophilic aromatic substitution is governed by the electronic effects of the substituents already on the ring. researchgate.net DFT calculations can quantify these effects to confirm the orientation of incoming groups. The substituents on this compound present a classic case of competing influences.

Resonance (Mesomeric) Effect:

The nitro (-NO₂) group is a strong resonance-withdrawing group (-R), pulling electron density from the ortho and para positions and further deactivating them.

The trifluoromethyl (-CF₃) group does not participate significantly in resonance but is a powerful inductive deactivator.

The fluoro (-F) group , while inductively withdrawing, is a resonance-donating group (+R) due to its lone pairs of electrons. This donation increases electron density at the ortho and para positions relative to the meta position.

DFT calculations confirm this by modeling the stability of the possible σ-complex intermediates formed during electrophilic attack. The calculations would show that attack at the meta positions relative to the strongly deactivating -NO₂ and -CF₃ groups is less energetically unfavorable than attack at the ortho and para positions, which are heavily destabilized. The fluorine atom directs ortho-para, but its influence is pitted against the much stronger deactivating groups. Therefore, DFT would predict that electrophilic attack is most likely to occur at the positions least deactivated by the collective group effects.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (Electrophilic Attack) |

|---|---|---|---|---|

| -F (Fluoro) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

| -CF₃ (Trifluoromethyl) | -I (Withdrawing) | N/A (or weakly -R) | Strongly Deactivating | Meta |

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. scirp.org The energy and distribution of these frontier orbitals dictate a molecule's reactivity. earthlinepublishers.com For electrophilic attack, the reaction is often controlled by the interaction of the electrophile's LUMO with the aromatic ring's HOMO. mdpi.com

In this compound, the powerful electron-withdrawing groups significantly lower the energy of the molecular orbitals, including the HOMO. This lowering of the HOMO energy is consistent with the molecule's deactivation towards electrophiles. DFT calculations can visualize the HOMO's electron density distribution across the ring. While studies on some deactivated benzenes like nitrobenzene (B124822) have shown that simple HOMO coefficient analysis can sometimes fail to correctly predict meta-directing behavior, more sophisticated analyses using Hirshfeld charges or other reactivity indices derived from DFT can provide a more accurate picture. mdpi.com These calculations would show the locations on the ring with the highest electron density (least positive or most negative character), which correspond to the sites most susceptible to electrophilic attack. globalresearchonline.net

Quantum Chemical Modeling of Reactivity and Selectivity

Beyond DFT, a range of quantum chemical models can be employed to provide a deeper, more quantitative understanding of chemical reactions. diva-portal.org These models are essential for predicting reactivity and selectivity with high accuracy.

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state—the highest energy point along a reaction pathway. wikipedia.orgucsb.edu Locating this first-order saddle point on the potential energy surface is a primary goal of quantum chemical modeling. ucsb.edu For reactions of this compound, such as electrophilic aromatic substitution, computational methods can build an initial guess of the transition state structure and then optimize it. stackexchange.com